molecular formula C15H24O5 B13726871 (1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate

(1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate

Cat. No.: B13726871
M. Wt: 284.35 g/mol
InChI Key: QPZVTKIKJPDWRK-AOOOYVTPSA-N
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Description

(1R,5S)-di-tert-butyl 6-oxabicyclo[310]hexane-3,3-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diester precursor under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

The compound’s potential biological activity is of interest in drug discovery. Researchers are investigating its ability to interact with various biological targets, which could lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being explored for their potential as pharmaceuticals. Their unique structure may offer advantages in terms of selectivity and efficacy.

Industry

In industry, the compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials. It can be used as a precursor for the synthesis of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of (1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Properties

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

ditert-butyl (1R,5S)-6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate

InChI

InChI=1S/C15H24O5/c1-13(2,3)19-11(16)15(7-9-10(8-15)18-9)12(17)20-14(4,5)6/h9-10H,7-8H2,1-6H3/t9-,10+

InChI Key

QPZVTKIKJPDWRK-AOOOYVTPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1(C[C@@H]2[C@H](C1)O2)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C1(CC2C(C1)O2)C(=O)OC(C)(C)C

Origin of Product

United States

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